2-(Dimethylamino)benzonitrile
Overview
Description
2-(Dimethylamino)benzonitrile is an organic compound with the molecular formula C9H10N2. It is known for its unique photophysical properties, particularly its ability to exhibit dual fluorescence in polar solvents. This compound is widely used in various scientific research fields due to its interesting electronic and structural characteristics .
Mechanism of Action
Target of Action
The primary target of 2-(Dimethylamino)benzonitrile is the excited-state potential energy curves for the amino group twist . This compound has been shown to provide outstanding accuracy for this notorious benchmark problem .
Mode of Action
This compound interacts with its targets through a process known as intramolecular charge transfer (ICT) . This process involves the transfer of charge within the molecule, leading to the appearance of dual fluorescence . The compound exhibits two distinct fluorescence bands in high polarity solvents .
Biochemical Pathways
The biochemical pathways affected by this compound involve the excitation energies . The compound maintains excellent performance for the twist and charge-transfer benchmarks but significantly improves the errors for triplet excitation energies . This suggests that the compound affects the pathways related to energy transfer within the molecule .
Result of Action
The result of the action of this compound is the generation of dual fluorescence . This is a unique property where the compound exhibits two distinct fluorescence bands in high polarity solvents . This property makes this compound a valuable tool in the field of spectroscopy .
Action Environment
The action of this compound is influenced by the environmental factors such as the polarity of the solvent . This suggests that the compound’s action, efficacy, and stability are highly dependent on the environmental conditions .
Biochemical Analysis
Biochemical Properties
It is known that the compound has a molecular weight of 146.19
Cellular Effects
Some studies have investigated the fluorescence properties of similar compounds, which could potentially influence cellular processes
Molecular Mechanism
Some studies have suggested that similar compounds may undergo excited-state intramolecular charge transfer , but it is unclear if this mechanism applies to 2-(Dimethylamino)benzonitrile
Temporal Effects in Laboratory Settings
Some studies have investigated the fluorescence properties of similar compounds over time
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(Dimethylamino)benzonitrile can be synthesized through several methods. One common approach involves the reaction of 2-chlorobenzonitrile with dimethylamine in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions in a suitable solvent like ethanol .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization or distillation to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
2-(Dimethylamino)benzonitrile undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitro compounds.
Reduction: Reduction reactions can convert it into primary amines.
Substitution: It can participate in nucleophilic substitution reactions, particularly at the nitrile group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Lithium aluminum hydride is frequently used for reduction reactions.
Substitution: Reagents like Grignard reagents are used for nucleophilic substitution.
Major Products
Oxidation: Nitro derivatives.
Reduction: Primary amines.
Substitution: Various substituted benzonitriles.
Scientific Research Applications
2-(Dimethylamino)benzonitrile is extensively used in scientific research due to its unique properties:
Chemistry: It is used as a probe in photophysical studies to investigate solvent effects and molecular interactions.
Biology: Its fluorescence properties make it useful in studying biological systems and molecular dynamics.
Industry: It is used in the synthesis of various organic compounds and materials
Comparison with Similar Compounds
Similar Compounds
- 4-(Dimethylamino)benzonitrile
- 4-(Dimethylamino)benzaldehyde
- 4-(Dimethylamino)benzoic acid
Uniqueness
2-(Dimethylamino)benzonitrile is unique due to its position of the dimethylamino group, which significantly affects its electronic properties and fluorescence behavior. This makes it particularly valuable in photophysical studies compared to its isomers and other similar compounds .
Properties
IUPAC Name |
2-(dimethylamino)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2/c1-11(2)9-6-4-3-5-8(9)7-10/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEULOFHGYOFYEC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC=C1C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20943187 | |
Record name | 2-(Dimethylamino)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20943187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20925-24-0 | |
Record name | 20925-24-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=204964 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(Dimethylamino)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20943187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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